![molecular formula C22H27N3O B5880900 N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide, also known as F15599, is a potent and selective serotonin 5-HT1A receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as anxiety, depression, and schizophrenia.
Mecanismo De Acción
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide exerts its pharmacological effects by selectively activating the serotonin 5-HT1A receptor. Activation of this receptor has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide also increases the activity of the prefrontal cortex, which is involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide also increases the activity of the prefrontal cortex, which is involved in the regulation of mood, cognition, and behavior. Additionally, N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide in lab experiments is its high selectivity for the serotonin 5-HT1A receptor. This allows for more precise and targeted pharmacological effects. However, one limitation of using N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide. One area of interest is the development of new therapeutic applications for N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide, such as in the treatment of neuropathic pain or neurodegenerative disorders. Another area of interest is the investigation of the underlying mechanisms of N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide's pharmacological effects, which could lead to the development of new drugs with similar or improved therapeutic properties. Finally, the development of new formulations or delivery methods for N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide could improve its solubility and make it more suitable for use in clinical settings.
Conclusion:
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide is a potent and selective serotonin 5-HT1A receptor agonist that has shown promise as a potential therapeutic agent for the treatment of various psychiatric disorders. Its pharmacological effects are mediated by the activation of the prefrontal cortex and modulation of neurotransmitter release. While N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has some limitations in terms of solubility, its high selectivity for the serotonin 5-HT1A receptor makes it a valuable tool for investigating the underlying mechanisms of psychiatric disorders and developing new therapeutic interventions.
Métodos De Síntesis
The synthesis of N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide involves the reaction of 1-(3-chloropropyl)-4-(3-phenyl-2-propen-1-yl)piperazine with N-phenylpropanamide in the presence of a base and a palladium catalyst. The resulting product is then purified using chromatography to obtain N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide in high purity and yield.
Aplicaciones Científicas De Investigación
N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-22(23-21-11-5-2-6-12-21)13-15-25-18-16-24(17-19-25)14-7-10-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXSNDXZLWQXLG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.